molecular formula C12H17NO2 B13596356 Benzoic acid, 4-(4-aminobutyl)-, methyl ester CAS No. 141019-02-5

Benzoic acid, 4-(4-aminobutyl)-, methyl ester

Cat. No.: B13596356
CAS No.: 141019-02-5
M. Wt: 207.27 g/mol
InChI Key: USTMGHLYMCBVIS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-aminobutyl)-, methyl ester is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminobutyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(4-aminobutyl)-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the aminobutyl group. One common method is to react benzoic acid with methanol in the presence of sulfuric acid to form methyl benzoate. The methyl benzoate is then subjected to a nucleophilic substitution reaction with 4-aminobutylamine to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common in industrial production to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-aminobutyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Benzoic acid, 4-(4-aminobutyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-aminobutyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The ester group may also undergo hydrolysis to release benzoic acid and methanol, which can further participate in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: This compound lacks the aminobutyl group and has different chemical and biological properties.

    Benzoic acid, 4-(4-aminobutyl)-, ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

Uniqueness

Benzoic acid, 4-(4-aminobutyl)-, methyl ester is unique due to the presence of both the aminobutyl and ester groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

141019-02-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 4-(4-aminobutyl)benzoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3

InChI Key

USTMGHLYMCBVIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCN

Origin of Product

United States

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